molecular formula C11H12N2O B2864620 4-[(Oxetan-3-ylamino)methyl]benzonitrile CAS No. 1342705-62-7

4-[(Oxetan-3-ylamino)methyl]benzonitrile

Cat. No. B2864620
CAS RN: 1342705-62-7
M. Wt: 188.23
InChI Key: KIIJJRRBQJJGHI-UHFFFAOYSA-N
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Description

“4-[(Oxetan-3-ylamino)methyl]benzonitrile” is a chemical compound offered by several scientific companies . It is used for various purposes in the field of chemistry .


Molecular Structure Analysis

The molecular structure of “4-[(Oxetan-3-ylamino)methyl]benzonitrile” is quite complex. It is composed of an oxetane ring attached to a benzonitrile group via an amino-methyl linker . The atomic numbering and optimized molecular structure scheme of this compound have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(Oxetan-3-ylamino)methyl]benzonitrile” are not explicitly mentioned in the web search results .

Scientific Research Applications

Corrosion Inhibition in Mild Steel

Benzonitrile derivatives, similar to 4-[(Oxetan-3-ylamino)methyl]benzonitrile, have been studied for their role in corrosion inhibition. Specifically, derivatives like 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile demonstrated effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds showed high efficiency, behaving as mixed-type inhibitors, and their performance was analyzed using various methods, including electrochemical measurements and computational studies (Chaouiki et al., 2018).

Antiviral Applications

Certain benzonitrile derivatives have been explored for their potential in treating Hepatitis C Virus (HCV) infections. One such derivative, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, showed modest HCV inhibition, leading to the development of more effective compounds for potential therapeutic use (Xin-bei Jiang et al., 2020).

Photolysis Studies

The photolysis of certain benzonitrile compounds, like benzonitrile-4-[[4-(dimethylamino)phenyl]methylene]-amino-N-oxide, has been studied in different mediums. Investigations revealed how the polymer medium can influence the photolysis process, leading to the stabilization of specific molecular structures and affecting their electronic properties (Čík et al., 1991).

Charge-Transfer Dynamics

Research on 4-(N,N-Dimethylamino)benzonitrile, a compound similar to 4-[(Oxetan-3-ylamino)methyl]benzonitrile, has provided insights into the charge-transfer dynamics in photoexcited states. These studies, using various spectroscopic methods, have improved the understanding of intramolecular charge transfer processes and their kinetics (Rhinehart et al., 2012).

Synthesis of Novel Compounds

Synthesis research has led to the creation of new compounds, such as 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, which serves as an intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors. These syntheses have implications in developing new therapeutic agents (Ju Xiu-lia, 2015).

Electrolyte Additive in Lithium-Ion Batteries

4-(Trifluoromethyl)-benzonitrile, another benzonitrile derivative, has been identified as a novel electrolyte additive for lithium ion batteries. It enhances the cyclic stability and performance of high voltage lithium ion batteries, showcasing the potential of benzonitrile derivatives in energy storage technologies (Huang et al., 2014).

Mechanism of Action

The mechanism of action of “4-[(Oxetan-3-ylamino)methyl]benzonitrile” is not explicitly mentioned in the web search results .

Future Directions

The future directions for “4-[(Oxetan-3-ylamino)methyl]benzonitrile” are not explicitly mentioned in the web search results .

properties

IUPAC Name

4-[(oxetan-3-ylamino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-5-9-1-3-10(4-2-9)6-13-11-7-14-8-11/h1-4,11,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIJJRRBQJJGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Oxetan-3-ylamino)methyl]benzonitrile

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